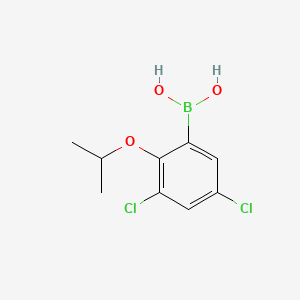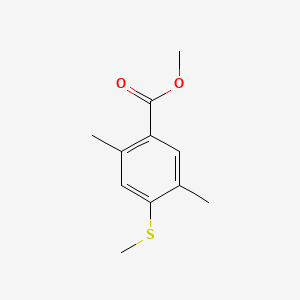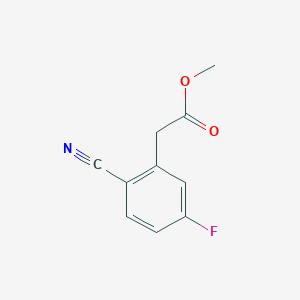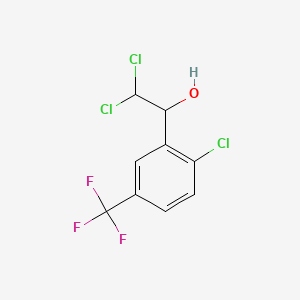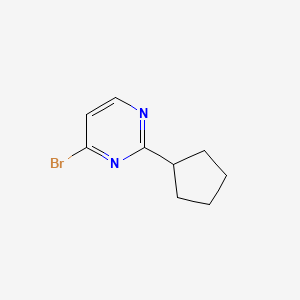![molecular formula C21H25N5O2 B14029101 N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide is a complex organic compound that features a unique structure combining a tetrahydropyran ring, a pyrazolopyridine core, and a pentanamide side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Synthesis of the Pyrazolopyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like trimethylsilyl cyanide and 3-chloroperoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid to introduce oxygen functionalities.
Reduction: Hydrogenation reactions to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: Hydrogen gas with catalysts like Raney nickel for reduction reactions.
Bases: Triethylamine and sodium bis(trimethylsilyl)amide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-2-yl ethers, which are commonly used as protecting groups in organic synthesis.
Pyrazolopyridine Derivatives: Similar compounds used in medicinal chemistry for their biological activity.
Uniqueness
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide is unique due to its combination of a tetrahydropyran ring, a pyrazolopyridine core, and a pentanamide side chain. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C21H25N5O2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
N-[5-[1-(oxan-2-yl)pyrazolo[3,4-c]pyridin-5-yl]pyridin-3-yl]pentanamide |
InChI |
InChI=1S/C21H25N5O2/c1-2-3-6-20(27)25-17-9-15(11-22-13-17)18-10-16-12-24-26(19(16)14-23-18)21-7-4-5-8-28-21/h9-14,21H,2-8H2,1H3,(H,25,27) |
InChIキー |
NGBLQQMPEKBWFH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC1=CN=CC(=C1)C2=NC=C3C(=C2)C=NN3C4CCCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


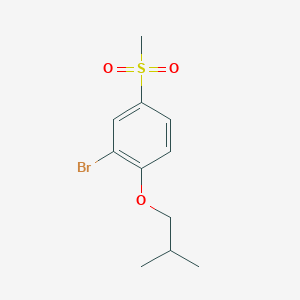



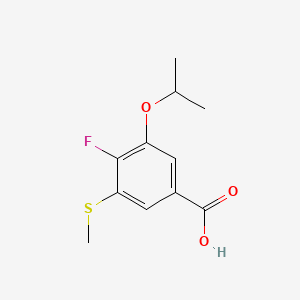
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
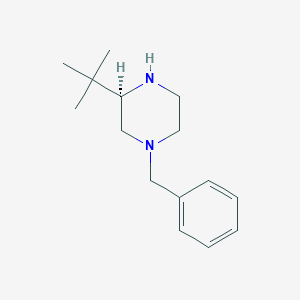
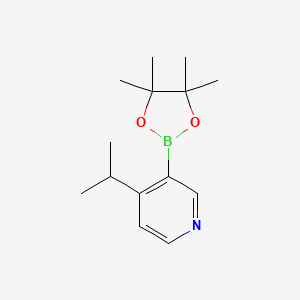
![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
